5-Oxo-5-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)pentanoic acid is a complex organic compound that features both an oxo group and a quinoxaline moiety. This compound is of interest in medicinal chemistry due to its potential biological activities, particularly in the realm of drug development. The compound's structure suggests that it may possess properties beneficial for treating various diseases, including those linked to inflammation and infection.
The compound can be synthesized from various starting materials, including amino acids and diketones, through several synthetic routes that involve cyclization and acylation reactions. The synthesis often employs microwave-assisted techniques to enhance yields and reduce reaction times.
5-Oxo-5-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)pentanoic acid falls under the category of heterocyclic compounds, specifically quinoxaline derivatives. These compounds are known for their diverse pharmacological properties, making them significant in pharmaceutical research.
The synthesis of 5-Oxo-5-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)pentanoic acid typically involves several key steps:
The reactivity of 5-Oxo-5-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)pentanoic acid is characterized by its ability to undergo various chemical transformations:
These reactions highlight the compound's versatility in synthetic organic chemistry.
The mechanism of action for 5-Oxo-5-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)pentanoic acid is not fully elucidated but is believed to involve interactions with specific biological targets:
Research into its biological activity has shown promise in antiviral and anti-inflammatory applications .
The physical properties of 5-Oxo-5-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)pentanoic acid include:
Chemical properties include:
These properties are crucial for understanding the compound's behavior in biological systems .
5-Oxo-5-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)pentanoic acid has potential applications in various fields:
Ongoing research continues to explore its full potential within these domains .
The systematic chemical name 5-Oxo-5-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)pentanoic acid (CAS Registry Number: 436088-60-7) follows IUPAC conventions to precisely describe its hybrid molecular architecture [3]. The compound integrates two principal pharmacophores:
Its molecular formula is C₁₃H₁₄N₂O₄ (molecular weight: 262.26 g/mol), with the SMILES notation O=C(O)CCCC(=O)N1CC(=O)NC2=CC=CC=C12
encoding the connectivity . The structural features critical to its bioactivity include:
Table 1: Structural and Identifier Summary
Property | Value |
---|---|
CAS Registry Number | 436088-60-7 |
IUPAC Name | 5-Oxo-5-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)pentanoic acid |
Molecular Formula | C₁₃H₁₄N₂O₄ |
Molecular Weight | 262.26 g/mol |
MDL Number | MFCD03043316 |
Key Functional Groups | Quinoxalinone lactam, γ-ketocarboxylic acid |
Structurally, it belongs to the 1,2,3,4-tetrahydroquinoxalin-3-one subclass, distinguished from simple quinoxalines by saturation at the 1,2,3,4 positions and a lactam at C3. This classification differentiates it from fully aromatic quinoxalines (e.g., quinoxaline-2,3-diones) or sulfonamide hybrids recently investigated for carbonic anhydrase inhibition [2].
Table 2: Comparative Analysis of Quinoxaline Derivatives
Compound | Core Structure | Key Substituent | Biological Target |
---|---|---|---|
5-Oxo-5-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)pentanoic acid | 1,2,3,4-Tetrahydroquinoxalin-3-one | γ-Ketoglutaric acid | Metallo-enzymes |
3-(4-Methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanoic acid | 4-Methyl-1,2,3,4-tetrahydroquinoxalin-3-one | β-Carboxyethyl | Not specified |
Sulfonamide-quinoxaline 1,4-dioxides | Quinoxaline 1,4-dioxide | Sulfonamide | Carbonic anhydrase |
This compound exhibits tailored reactivity toward metallo-enzymes critical in microbial pathogenesis, functioning through dual inhibitory mechanisms:
Recent studies highlight its efficacy against:
Table 3: Enzyme Targets and Inhibition Mechanisms
Target Enzyme Class | Pathogen | Inhibitory Mechanism | Biological Consequence |
---|---|---|---|
Carbonic anhydrase (Class β) | Burkholderia spp. | Zn²⁺ chelation by γ-ketocarboxylate; H-bonding to Thr199 | Disrupted pH regulation, reduced virulence |
Metallo-desulfhydrases | Burkholderia HME13 | Competitive displacement of substrate at Fe²⁺ site | Impaired H₂S production, antioxidant defense |
Matrix metalloproteinases | Host-mediated (indirect) | Downregulation via NF-κB pathway modulation | Attenuated tissue invasion |
In Pseudomonas aeruginosa biofilms, structural congeners reduce extracellular matrix density by 78% at 100 µM, implicating interference with zinc-dependent matrix processing enzymes [7]. The flexible alkyl chain is crucial: shorter analogs (e.g., C3-propanoic acid derivatives) show 4-fold lower potency, underscoring the need for optimal spacer length to reach deep catalytic pockets [5] [9].
Synergistic effects emerge when combined with antibiotics; in methicillin-resistant Staphylococcus aureus (MRSA), co-administration with oxacillin reduced MIC values by 64-fold, likely by disabling CA-mediated β-lactam resistance [2] [7]. Density Functional Theory (DFT) studies correlate inhibitory strength with electron-donating capacity (quantified by EHOMO = −5.8 eV) and nucleophilicity at the ketoglutarate oxygen atoms [9].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: